Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJXDORRJTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645611 | |
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-96-0 | |
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate
Established Laboratory-Scale Synthesis Routes
A primary and well-established method for the laboratory-scale synthesis of Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate involves the Friedel-Crafts acylation reaction. wikipedia.org This electrophilic aromatic substitution method is a direct approach to forming the carbon-carbon bond between the aromatic ring and the butanoyl chain.
In this procedure, 1,2-difluorobenzene (B135520) is acylated using Ethyl 4-chloro-4-oxobutyrate, which is the ethyl ester of succinyl chloride. sigmaaldrich.comscientificlabs.co.uk The reaction is typically mediated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack. wikipedia.org The reaction proceeds by generating a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene.
Table 1: Overview of Friedel-Crafts Acylation for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1,2-Difluorobenzene | Ethyl 4-chloro-4-oxobutyrate | Aluminum Chloride (AlCl₃) | This compound |
Novel and Optimized Synthetic Strategies
While Friedel-Crafts acylation is a standard method, ongoing research focuses on developing novel and more efficient synthetic strategies that may offer improved yields, milder reaction conditions, or greater substrate scope.
The final step in an alternative synthesis pathway involves the esterification of the corresponding carboxylic acid precursor, 4-(2,3-difluorophenyl)-4-oxobutanoic acid. The classical approach is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
Optimization of this step can involve exploring various catalytic systems. For instance, solid-supported acid catalysts can be employed to simplify product purification and catalyst recovery. The use of dehydrating agents can also drive the equilibrium towards the formation of the ethyl ester, thereby increasing the reaction yield.
The introduction of the aryl moiety via electrophilic aromatic substitution (EAS) is a critical step in the synthesis. masterorganicchemistry.com The Friedel-Crafts acylation is the most prominent example of this transformation in this context. wikipedia.org The mechanism proceeds in two main steps:
Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of Ethyl 4-chloro-4-oxobutyrate, making it a better leaving group and facilitating the formation of a positively charged acylium ion. libretexts.org
Nucleophilic Attack and Aromaticity Restoration : The π-electron system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. masterorganicchemistry.com This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org A subsequent deprotonation from the ring restores aromaticity and yields the final product. masterorganicchemistry.com
The fluorine atoms on the benzene (B151609) ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, they are also ortho, para-directors, guiding the incoming electrophile to specific positions on the ring.
The synthesis of β-keto esters can be effectively achieved through condensation reactions, with the Claisen condensation being a cornerstone method. libretexts.org This reaction involves the condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond. libretexts.org A crossed Claisen condensation can be adapted for the synthesis of this compound. libretexts.org
This approach would typically involve the reaction between an ester of 2,3-difluorobenzoic acid and ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. The mechanism involves three key steps: libretexts.org
Enolate Formation : The strong base removes an acidic α-hydrogen from ethyl acetate to form a nucleophilic enolate.
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the 2,3-difluorobenzoic acid ester.
Removal of Leaving Group : An alkoxide leaving group is eliminated, resulting in the formation of the β-keto ester product. libretexts.org
To prevent complex mixtures of products, crossed Claisen reactions are most effective when one of the ester reactants has no α-hydrogens. libretexts.org
Table 2: Mechanistic Steps of Claisen Condensation for β-Keto Ester Synthesis
| Step | Description | Key Reagents/Intermediates |
| 1 | Enolate Formation | Ethyl acetate, Sodium ethoxide, Enolate ion |
| 2 | Nucleophilic Attack | Enolate ion, 2,3-difluorobenzoic acid ester |
| 3 | Removal of Leaving Group | Tetrahedral intermediate, Alkoxide |
Precursor Chemistry and Intermediate Transformations
The carboxylic acid precursor, 4-(2,3-difluorophenyl)-4-oxobutanoic acid, is a key intermediate that can be esterified to yield the final product. This acid can be synthesized using a Friedel-Crafts acylation reaction similar to the one described for the direct synthesis of the ester.
Esterification of Carboxylic Acid Precursors
The direct esterification of the carboxylic acid precursor, 4-(2,3-difluorophenyl)-4-oxobutanoic acid, with ethanol presents a common and effective route to obtaining this compound. This acid-catalyzed reaction, known as Fischer-Speier esterification, is a well-established method for producing esters from carboxylic acids and alcohols. athabascau.cachemguide.co.uk
The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. cerritos.edu The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's oxygen atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
To maximize the yield, the water produced during the reaction is often removed, for instance, by azeotropic distillation. chemguide.co.uk The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the desired ester is typically isolated and purified through extraction and distillation.
Table 1: Representative Reaction Parameters for Fischer-Speier Esterification
| Parameter | Condition | Rationale |
|---|---|---|
| Carboxylic Acid | 4-(2,3-difluorophenyl)-4-oxobutanoic acid | Starting material for the esterification. |
| Alcohol | Ethanol (in excess) | Reactant and solvent; excess shifts equilibrium to favor product formation. cerritos.edu |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating it for nucleophilic attack. chemguide.co.uk |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | Several hours | Allows the reaction to proceed to completion. |
| Work-up | Aqueous extraction and distillation | Separates the ester from unreacted starting materials, catalyst, and byproducts. |
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce environmental impact and improve safety. For the synthesis of this compound, several green chemistry considerations can be applied, particularly in the esterification step and the synthesis of its precursor.
A key area for green improvement is the replacement of corrosive and hazardous mineral acid catalysts, like sulfuric acid, with more environmentally benign alternatives. Solid acid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, offer several advantages. numberanalytics.com These catalysts are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, which minimizes waste. numberanalytics.comresearchgate.net For instance, supported iron oxide nanoparticles have been demonstrated as efficient and recoverable catalysts for the esterification of various carboxylic acids under solvent-free conditions. mdpi.com
Solvent-free reaction conditions represent another significant green advancement. psu.edu By eliminating the use of volatile organic solvents, which are often flammable and toxic, the environmental and safety profile of the synthesis is greatly improved. Esterification reactions can be conducted using one of the reactants, such as an excess of the alcohol, as the solvent. psu.edu Mechanochemical methods, which involve reactions in the solid state induced by mechanical force (e.g., ball milling), also offer a solvent-free alternative and can lead to faster reaction times at room temperature. nih.govnih.gov
Biocatalysis provides a highly sustainable approach to esterification. Enzymes, such as lipases, can catalyze the reaction with high selectivity under mild conditions, often without the need for organic solvents. google.comillinois.edu Lipase-catalyzed transesterification is another biocatalytic route to β-keto esters that operates under mild, solvent-free conditions. google.com While this approach is highly attractive from a green chemistry perspective, factors such as enzyme cost and stability need to be considered for large-scale production. rsc.orgthieme-connect.com
Furthermore, greener approaches to the synthesis of the precursor, 4-(2,3-difluorophenyl)-4-oxobutanoic acid, can be considered. The traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste during work-up. sigmaaldrich.comorganic-chemistry.org Greener alternatives include the use of recyclable solid acid catalysts or carrying out the reaction under solvent-free or mechanochemical conditions. nih.govnih.gov Methanesulfonic anhydride (B1165640) has also been reported as a metal- and halogen-free activating agent for Friedel-Crafts acylations, leading to minimal waste. organic-chemistry.orgacs.org
Table 2: Comparison of Green Esterification Methodologies
| Methodology | Catalyst | Solvent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Solid Acid Catalysis | Zeolites, Ion-exchange resins, Supported metal oxides numberanalytics.com | Often solvent-free or excess alcohol mdpi.com | Recyclable catalyst, reduced corrosion and waste. researchgate.net | Catalyst deactivation over time. |
| Solvent-Free Synthesis | Various, including solid acids or mechanochemical activation psu.edu | None (or excess reactant) | Eliminates solvent waste, improved safety. nih.gov | Potential for mass transfer limitations. |
| Biocatalysis (Enzymatic) | Lipases google.com | Often aqueous or solvent-free illinois.edu | High selectivity, mild conditions, biodegradable catalyst. thieme-connect.com | Enzyme cost and stability, longer reaction times. rsc.org |
Chemical Reactivity and Mechanistic Studies of Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate
Reactivity of the β-Keto Ester Functionality
The β-keto ester moiety is a versatile functional group that contains both electrophilic and nucleophilic centers, making it a valuable building block in organic synthesis. google.com Its structure allows for a variety of chemical transformations at both the ketone and ester positions, as well as at the acidic α-carbon. nih.gov
Ketone Carbonyl Reactivity
The ketone carbonyl group in β-keto esters is susceptible to nucleophilic attack, with reduction being a primary transformation. Enzyme-catalyzed enantioselective reductions of β-keto esters are a common method for producing chiral building blocks, which are valuable for synthesizing biologically active compounds. wikipedia.org For instance, dehydrogenases can reduce the ketone to a secondary alcohol with high stereospecificity. wikipedia.org
In the context of Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, the ketone can be reduced to Ethyl 4-(2,3-difluorophenyl)-4-hydroxybutyrate. The stereochemical outcome of this reduction can be controlled by selecting appropriate chiral reducing agents or biocatalysts.
Regarding oxidation, ketones are generally stable. However, under specific conditions, such as in certain biological systems, ketone bodies can be oxidized to provide energy. nih.govmasterorganicchemistry.com In a synthetic organic chemistry context, the oxidation of the ketone in this compound would require harsh conditions that would likely affect other parts of the molecule.
Ester Group Transformations
The ethyl ester group of the molecule can undergo several important transformations.
Hydrolysis and Decarboxylation : The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid. However, β-keto acids are often unstable and readily undergo decarboxylation (loss of CO2) upon heating to produce a ketone. google.com
Transesterification : This is a widely used reaction to convert one ester into another. The transesterification of β-keto esters is a valuable transformation in organic synthesis, particularly for producing compounds of pharmaceutical importance. libretexts.org This reaction can be catalyzed by acids, bases, or enzymes and allows for the modification of the ester group with a broad range of alcohols. google.comlibretexts.org The selectivity for transesterifying β-keto esters over other types of esters often proceeds through an enol or acylketene intermediate. google.comlibretexts.org
| Reaction Type | Functional Group Targeted | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Reduction | Ketone | NaBH4, H2/Catalyst, Biocatalysts (e.g., dehydrogenases) | β-Hydroxy ester |
| Hydrolysis | Ester | H3O+ or OH-, heat | β-Keto acid (often decarboxylates) |
| Transesterification | Ester | Alcohol (R'-OH), Acid/Base/Enzyme catalyst | New β-Keto ester (with R' group) |
Reactions Involving the Difluorophenyl Moiety
The 2,3-difluorophenyl group's reactivity is primarily centered on the aromatic ring. The two fluorine atoms significantly influence the ring's electron density and, consequently, its susceptibility to various transformations.
Aromatic Substitution Patterns
In this compound, the directing effects of the two fluorine atoms and the acyl group must be considered:
The fluorine at C2 directs incoming electrophiles to the C1 (substituted), C3 (substituted), and C6 positions.
The fluorine at C3 directs to the C2 (substituted), C4 (substituted), and C5 positions.
The acyl group at C1 is a strong deactivating group and a meta-director, directing to the C3 (substituted) and C5 positions.
Considering these effects, electrophilic substitution is most likely to occur at the C5 and C6 positions of the difluorophenyl ring. The strong deactivating nature of the acyl group and the two fluorine atoms makes these substitutions challenging, likely requiring forcing conditions.
| Position on Ring | Directing Influence of 2-Fluoro | Directing Influence of 3-Fluoro | Directing Influence of Acyl Group | Overall Likelihood of Substitution |
|---|---|---|---|---|
| 4 | - | para (directing) | ortho (disfavored) | Unlikely |
| 5 | meta (disfavored) | ortho (directing) | meta (directing) | Possible |
| 6 | ortho (directing) | meta (disfavored) | para (disfavored) | Possible |
Oxidative Pathways
Aromatic rings, particularly those with electron-withdrawing substituents like fluorine, are generally resistant to oxidation. acs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. acs.org While powerful oxidizing agents can break open aromatic rings, such conditions are harsh and would almost certainly degrade the β-keto ester side chain of the molecule. Therefore, the 2,3-difluorophenyl moiety in this compound is considered stable towards common oxidative pathways. Specific oxidation of the difluorophenyl ring without affecting the rest of the molecule is not a synthetically viable transformation under typical laboratory conditions.
Reductive Transformations
Reduction of the difluorophenyl ring is more feasible than its oxidation and can proceed through several pathways.
Catalytic Hydrogenation : The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation. This typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium (Rh), ruthenium (Ru), or platinum (Pt). libretexts.orgwikipedia.orgorganicreactions.org For fluorinated benzenes, rhodium-based catalysts have been shown to be effective. libretexts.orgwikipedia.orgorganicreactions.org A potential side reaction during catalytic hydrogenation is hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond. libretexts.orgwikipedia.orgorganicreactions.org
Birch Reduction : This is a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.comrsc.org It reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.com For aromatic rings with electron-withdrawing substituents, such as the acyl group and fluorine atoms, the reduction occurs at the positions bearing these groups. In the case of this compound, the Birch reduction would be expected to reduce the bond between C1 and C2 and the bond between C4 and C5, yielding a difluoro-substituted cyclohexadiene derivative. Studies on the Birch reduction of difluorobenzenes have shown that it is a dominant pathway compared to fluorine abstraction. nih.gov
Intramolecular Cyclization and Rearrangement Processes
No specific studies on the intramolecular cyclization or rearrangement of this compound have been identified. It is plausible that this compound could serve as a precursor for synthesizing heterocyclic systems, such as quinolones, through reactions like the Gould-Jacobs reaction. This would typically involve an initial reaction with an aniline derivative followed by a thermally induced cyclization. However, no literature has been found to confirm this for the 2,3-difluoro substituted compound.
Intermolecular Reactions and Derivatization
There is a lack of specific published data concerning the intermolecular reactions and derivatization of this compound. Generally, the ketone and ester functional groups present in the molecule would be expected to react with a range of nucleophiles. For instance, reactions with amines could lead to the formation of enamines or amides, and reactions with hydrazines could yield pyrazole derivatives. These potential reactions have not been specifically documented for this compound in the available literature.
Strategic Applications of Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate As a Versatile Synthetic Building Block
Construction of Complex Organic Architectures
The true utility of a synthetic building block is measured by its ability to facilitate the assembly of intricate molecular frameworks. Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate is primed for this role due to the reactivity of its dicarbonyl system. Its structural analogs are widely used in multicomponent reactions (MCRs), which allow for the construction of complex products in a single step.
For instance, related fluorinated ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate are known to participate in domino reactions that begin with a Knoevenagel condensation or Michael addition, followed by intramolecular cyclization. researchgate.net Such sequences have been used to create elaborate structures, including:
Dispirocyclohexanes: Formed through reactions with 2-arylidene-indane-1,3-diones in the presence of a piperidine (B6355638) catalyst. researchgate.net
Benzo[g]chromenes: Synthesized via a one-pot reaction involving 2-hydroxynaphthoquinone and various aromatic aldehydes. researchgate.net
Cyclopenta[b]pyran derivatives: Assembled from 1,3-cyclopentanedione (B128120) and arylaldehydes. researchgate.net
By analogy, this compound can be expected to undergo similar transformations, providing a direct route to complex polycyclic systems bearing the 2,3-difluorophenyl substituent. The active methylene (B1212753) group situated between the carbonyls is readily deprotonated, forming a nucleophilic enolate that can engage with a variety of electrophiles to initiate these complex bond-forming cascades.
Role in the Synthesis of Fluorinated Fine Chemicals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. This compound serves as a key intermediate for introducing the synthetically valuable difluorophenyl group into new molecular entities.
As a member of the fluorinated building blocks family, its primary role is to act as a precursor to other high-value, fluorinated fine chemicals. bldpharm.com The reactions discussed throughout this article—such as cyclizations to form heterocycles and reductions to form chiral alcohols—all represent pathways to new fluorinated compounds where the difluorophenyl moiety is retained. The compound is thus a pivotal component in the synthetic chemist's toolbox for creating novel, fluorine-containing molecules for agrochemicals, pharmaceuticals, and materials science.
Intermediate in the Preparation of Heterocyclic Compounds
Heterocyclic compounds form the bedrock of medicinal chemistry. The dual reactivity of this compound makes it an ideal precursor for synthesizing a variety of heterocyclic systems. The general strategies involve condensation reactions where one or more heteroatoms react with the dicarbonyl unit to form a ring.
Based on the well-documented reactivity of similar ketoesters, several classes of heterocycles are accessible. researchgate.net For example, reactions with arylidenemalononitriles can yield substituted dihydropyrans and piperidines. researchgate.netx-mol.net Condensation with hydrazines is a classic method for preparing pyridazinones, while reactions with anilines can be directed to form either 2-quinolinones or 4-quinolinones depending on the reaction conditions. researchgate.net
The following table summarizes the potential heterocyclic systems that can be synthesized from a ketoester building block like this compound, based on established methodologies with analogous compounds.
| Reactant(s) | Resulting Heterocycle | Reference Reaction Type |
| Arylidenemalononitriles | Dihydropyrans, Piperidines | Michael Addition / Cyclization researchgate.netx-mol.net |
| Hydrazine Hydrate | Pyridazinones | Paal-Knorr Condensation |
| Anilines | Quinolines | Conrad-Limpach / Knorr Synthesis researchgate.net |
| Nitrostyrenes | Dihydrofurans | Michael Addition / Cyclization researchgate.net |
| 3-Methylpyrazol-5-one, Aldehydes | Pyrazolopyrans | Multicomponent Reaction researchgate.net |
Application in Chiral Synthesis and Stereoselective Transformations
Many modern pharmaceuticals are single enantiomers, making stereoselective synthesis a critical field of research. This compound possesses a prochiral ketone that can be transformed into a chiral center, opening avenues for asymmetric synthesis.
The most direct application in chiral synthesis is the asymmetric reduction of the ketone to produce a chiral secondary alcohol, Ethyl (R)- or (S)-4-(2,3-difluorophenyl)-4-hydroxybutyrate. Biocatalysis has emerged as a powerful and environmentally friendly method for achieving such transformations with high enantioselectivity.
Extensive research on the asymmetric reduction of analogous ketoesters, particularly Ethyl 4-chloro-3-oxobutanoate, demonstrates the feasibility of this approach. These studies utilize whole-cell systems or isolated enzymes (carbonyl reductases/ketoreductases) to produce chiral alcohols with excellent yields and near-perfect enantiomeric excess (ee). nih.govnih.govmdpi.com
Key methodologies include:
Whole-Cell Bioreduction: Using recombinant Escherichia coli strains engineered to overexpress a specific NADPH-dependent carbonyl reductase and a cofactor regeneration enzyme like glucose dehydrogenase. nih.gov
Enzyme-Catalyzed Reduction: Employing purified or immobilized ketoreductases, which offer high selectivity for either the (R) or (S) enantiomer. nih.gov
Baker's Yeast: A classic, inexpensive biocatalyst capable of reducing ketones, where selectivity can be enhanced by controlling substrate concentration or using enzyme inhibitors. nottingham.edu.cn
The data below, from studies on analogous substrates, highlights the high efficiency of these biocatalytic methods, which are directly applicable to the reduction of this compound.
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (ALR + GDH) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% | >99% | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Carbonyl Reductase (ChKRED20 mutant) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 95% | >99.5% | nih.gov |
| Ethyl 3-oxobutanoate | Baker's Yeast (with substrate feeding) | Ethyl (S)-3-hydroxybutyrate | - | up to 98% | nottingham.edu.cn |
Beyond reduction, the structure of this compound is amenable to other stereoselective transformations. The active methylene group can be targeted for enantioselective functionalization. Using chiral phase-transfer catalysts or chiral metal complexes, it is possible to perform enantioselective alkylation, amination, or halogenation at this position to create a quaternary stereocenter.
Furthermore, the enolate derived from this compound can act as a nucleophile in diastereoselective reactions, such as aldol (B89426) or Michael additions, where the stereochemical outcome is controlled by chiral auxiliaries or catalysts. These advanced methodologies allow for the construction of molecules with multiple, well-defined stereocenters, leveraging the compound as a foundational chiral building block.
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, along with two-dimensional (2D) methods, would provide a complete picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the butyrate (B1204436) chain. The ethyl group's protons, being adjacent to an electronegative oxygen atom, would be deshielded and appear further downfield. orgchemboulder.comresearchgate.netdocbrown.infoyoutube.comnih.gov Specifically, the quartet of the methylene (B1212753) protons (-CH2-) is anticipated around 4.1-4.2 ppm, coupled to the methyl protons. The methyl protons (-CH3) would likely appear as a triplet around 1.2-1.3 ppm.
The methylene protons of the butyrate chain adjacent to the carbonyl group are expected to resonate at approximately 3.3 ppm as a triplet, while the other methylene protons, being further from the electron-withdrawing groups, should appear at a slightly higher field, around 2.8 ppm, also as a triplet. The aromatic protons on the difluorophenyl ring would present a more complex splitting pattern in the range of 7.2-7.8 ppm due to coupling with each other and with the fluorine atoms. psu.edursc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH3 (ethyl) | 1.2-1.3 | Triplet |
| -CH2- (butyrate, adjacent to ester) | 2.8 | Triplet |
| -CH2- (butyrate, adjacent to ketone) | 3.3 | Triplet |
| -CH2- (ethyl) | 4.1-4.2 | Quartet |
Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbons of the ester and ketone groups are the most deshielded, with predicted chemical shifts in the range of 170-175 ppm and 195-200 ppm, respectively. docbrown.infobhu.ac.inwisc.eduoregonstate.eduyoutube.comcompoundchem.com The carbons of the difluorophenyl ring would appear between 115 and 140 ppm, with their exact shifts and splitting patterns influenced by the attached fluorine atoms. The methylene carbons of the ethyl and butyrate groups would be found at higher fields, typically between 14 and 61 ppm.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH3 (ethyl) | ~14 |
| -CH2- (butyrate) | ~28-35 |
| -CH2- (ethyl) | ~61 |
| Aromatic-C | 115-140 |
| C=O (Ester) | 170-175 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. aip.orgspectrabase.comspectrabase.comwikipedia.orgcolorado.edu For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts would be influenced by their positions relative to each other and the oxobutyrate substituent. The ortho- and meta-fluorine atoms would likely exhibit chemical shifts in the range of -110 to -140 ppm relative to a standard like CFCl₃. The coupling between the two fluorine atoms and with the adjacent aromatic protons would provide further structural information.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and ketone. The C=O stretching vibration of the aromatic ketone is expected around 1680-1700 cm⁻¹, while the ester carbonyl stretch would appear at a higher frequency, typically between 1735-1750 cm⁻¹. libretexts.orgaskiitians.comspectroscopyonline.comvscht.czresearchgate.netorgchemboulder.compressbooks.pubyoutube.comlibretexts.org
Other significant absorptions would include the C-O stretching of the ester group in the 1000-1300 cm⁻¹ region, C-H stretching of the alkyl and aromatic groups around 2850-3100 cm⁻¹, and C-F stretching vibrations, which are typically strong and found in the 1100-1400 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H (Aromatic) | 3000-3100 |
| C-H (Alkyl) | 2850-3000 |
| C=O (Ketone) | 1680-1700 |
| C=O (Ester) | 1735-1750 |
| C-O (Ester) | 1000-1300 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 242.22, corresponding to its molecular weight.
The fragmentation pattern would likely involve characteristic cleavages. A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to an acylium ion. acs.orgchemistrynotmystery.comdocbrown.infowikipedia.orglibretexts.orgwhitman.edupharmacy180.commiamioh.edu Another common fragmentation pathway for ketones is the alpha-cleavage, resulting in the formation of a difluorobenzoyl cation. The McLafferty rearrangement is also a possibility for the butyrate chain. wikipedia.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z |
|---|---|
| [M]⁺ | 242 |
| [M - OCH₂CH₃]⁺ | 197 |
X-ray Crystallography for Solid-State Structure Determination
Crystal System and Space Group Analysis
The crystal system and space group are fundamental properties that describe the symmetry of a crystal. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the lengths and angles of the unit cell axes. The space group provides a more detailed description of the symmetry elements within the unit cell.
For related organic molecules, such as other esters or ketone derivatives, the monoclinic and triclinic crystal systems are common. For instance, the structure of a substituted 1,2,4-triazolo pyridazino indole (B1671886) derivative was found to crystallize in the triclinic P-1 space group, while its precursor crystallized in the monoclinic P2₁ space group mdpi.com. Another related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, was reported to crystallize in the monoclinic system nih.gov. The determination of these parameters for this compound would require successful single-crystal growth and subsequent X-ray diffraction analysis.
Table 1: Common Crystal Systems for Organic Compounds
| Crystal System | Unit Cell Parameters | Common Space Groups |
|---|---|---|
| Monoclinic | a ≠ b ≠ c; α = γ = 90°, β ≠ 90° | P2₁/c, C2/c |
| Triclinic | a ≠ b ≠ c; α ≠ β ≠ γ ≠ 90° | P-1 |
This table represents common systems found for analogous organic molecules and is for illustrative purposes only.
Conformation and Hydrogen Bonding Networks
The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by intramolecular and intermolecular forces. In the solid state, the conformation is often stabilized by a network of hydrogen bonds and other non-covalent interactions.
For a molecule like this compound, key conformational features would include the dihedral angles between the difluorophenyl ring and the oxobutyrate side chain. In similar structures, the planarity of molecular fragments and the orientation of substituent groups are of key interest. For example, in ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, the molecular structure is nearly planar, a conformation reinforced by intramolecular hydrogen bonds scispace.com.
Hydrogen bonding plays a critical role in defining the supramolecular architecture. While the target molecule lacks strong hydrogen bond donors (like N-H or O-H), it can act as a hydrogen bond acceptor at its oxygen atoms. Weak C-H···O and C-H···F hydrogen bonds are expected to be significant in its crystal packing. In the crystal structure of a related fluorophenyl derivative, molecules were linked by C-H···O contacts to form chains nih.gov. Similarly, studies on ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate revealed molecules linked by C-H···O and C-H···F hydrogen bonds into layers nih.gov.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular interactions.
For fluorinated organic compounds, Hirshfeld analysis typically reveals the relative contributions of various contacts, such as H···H, O···H, C···H, and F···H interactions. In an analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, H···H contacts accounted for the largest contribution to the crystal packing (56.8%), followed by O···H/H···O (22.8%) and F···H/H···F (10.7%) contacts nih.gov. A similar analysis for this compound would be expected to show significant contributions from these interactions, providing insight into the forces governing its crystal packing.
Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Analysis of an Analogous Fluorophenyl Compound nih.gov
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 56.8 | Represents interactions between hydrogen atoms on adjacent molecules. |
| O···H / H···O | 22.8 | Indicates hydrogen bonding and close van der Waals contacts. |
| F···H / H···F | 10.7 | Highlights the role of fluorine in intermolecular interactions. |
This data is from a related compound, diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, and is presented for illustrative purposes.
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Identity
Advanced chromatographic techniques are essential for determining the purity and confirming the identity of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for this purpose.
HPLC and UPLC are powerful separation techniques. A typical method for a compound like this compound would involve reverse-phase chromatography. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acidifier like formic acid added to improve peak shape sielc.comsielc.com. UPLC, which uses columns with smaller particle sizes (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC sielc.comsielc.com.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of a compound by providing its molecular weight. After the compound is separated on the LC column, it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (Molecular Formula: C₁₂H₁₂F₂O₃, Molecular Weight: 242.22 g/mol ) chemicalbook.com, LC-MS analysis in positive ion mode would be expected to show a prominent ion at m/z 243.08 [M+H]⁺.
Table 3: Hypothetical Parameters for Chromatographic Analysis
| Parameter | HPLC / UPLC | LC-MS |
|---|---|---|
| Column | Reverse Phase C18, (e.g., 150 x 4.6 mm, 5 µm for HPLC; <100 x 2.1 mm, <2 µm for UPLC) | Reverse Phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) | 0.2 - 0.5 mL/min |
| Detection | UV (e.g., at 254 nm) | Mass Spectrometry (e.g., ESI Positive Mode) |
| Expected Ion [M+H]⁺ | N/A | ~243.08 m/z |
This table presents typical, generalized parameters based on methods for structurally similar compounds and serves as a hypothetical example.
Computational Chemistry and Theoretical Modeling of Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons and the energy levels of the molecular orbitals. For Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, MO calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations would also map the electron density surface, identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations could be applied to this compound to optimize its three-dimensional geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties such as dipole moment, polarizability, and atomic charges. researchgate.net These calculated properties are valuable for understanding the molecule's intermolecular interactions and spectroscopic signatures.
Hypothetical DFT Data for this compound
While specific experimental or calculated data for this compound is unavailable, a typical output from a DFT calculation might look like the following hypothetical table. The values are for illustrative purposes only.
| Property | Hypothetical Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Total Energy | -850 Hartrees |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water) and calculating the forces between atoms over time. This would allow for the study of the molecule's conformational flexibility, its interactions with solvent molecules, and its dynamic behavior at different temperatures and pressures. Such simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical system.
Structure-Reactivity Relationship (SAR) Studies
Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its chemical reactivity. For this compound, computational SAR studies would involve systematically modifying its structure (e.g., changing the position of the fluorine atoms or altering the ethyl ester group) and then calculating quantum chemical descriptors for each new structure. researchgate.net These descriptors, such as the HOMO-LUMO gap, atomic charges, and electrostatic potential, would then be correlated with predicted reactivity. This approach can help in designing new molecules with desired chemical properties. For related oxobutanoate derivatives, such studies have been instrumental in understanding their biological activities. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to map out the potential energy surface of the reaction. nih.govmdpi.com This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing a detailed understanding of the reaction pathway and kinetics. For instance, studies on similar compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate have utilized computational approaches to propose reaction mechanisms. researchgate.netx-mol.net
In Silico Prediction of Chemical Properties and Transformations
In silico methods use computer simulations to predict the physicochemical properties and potential chemical transformations of molecules. nih.gov For this compound, various software tools can predict properties such as boiling point, density, and solubility based on its chemical structure. chemicalbook.com These predictive models are often built using quantitative structure-property relationship (QSPR) techniques, which correlate structural features with experimental data from large chemical databases. nih.gov Such predictions are useful for initial characterization and for guiding experimental work.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 331.8±32.0 °C chemicalbook.com |
| Density | 1.217±0.06 g/cm³ chemicalbook.com |
Future Research Directions and Unexplored Avenues in Ethyl 4 2,3 Difluorophenyl 4 Oxobutyrate Research
Development of Novel Stereoselective Synthetic Pathways
The creation of chiral centers is a cornerstone of modern pharmaceutical and materials science. For Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, the carbonyl group at the 4-position presents a prime target for asymmetric reduction to introduce a hydroxyl stereocenter. Future research could focus on developing highly efficient and stereoselective methods for this transformation.
Asymmetric Hydrogenation: The asymmetric hydrogenation of ketones is a powerful tool for producing chiral alcohols. nih.govmdpi.comresearchgate.netnih.govmdpi.com Research into catalysts for the asymmetric hydrogenation of difluorophenyl ketones could yield highly enantiomerically enriched alcohol derivatives of the title compound. nih.govmdpi.com Both transition-metal catalysis, employing chiral ligands with metals like ruthenium or iridium, and biocatalysis, using engineered ketoreductases, are promising avenues. The development of catalysts that are not only highly selective but also robust and recyclable would be of significant industrial interest.
Catalytic Enantioselective Synthesis: Beyond modifying the existing molecule, the development of de novo stereoselective syntheses of fluorinated chiral building blocks is a significant research area. rsc.orgchimia.chst-andrews.ac.ukchemrxiv.org This could involve asymmetric aldol (B89426) or Mannich-type reactions where the difluorophenyl group influences the stereochemical outcome. The design of novel chiral catalysts, including organocatalysts and metal complexes, tailored for substrates bearing a 2,3-difluorophenyl moiety, could provide direct access to a variety of chiral derivatives of this compound. rsc.org
Exploration of Underutilized Reactivity Modes
The 1,3-dicarbonyl system in this compound offers a rich playground for chemical transformations that appear to be largely unexplored for this specific compound.
Cycloaddition and Condensation Reactions: The dicarbonyl motif is a versatile precursor for the synthesis of various heterocyclic systems through cycloaddition and condensation reactions. researchgate.netrsc.orgnih.govmdpi.comnih.gov For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could produce pyrimidines. The unique electronic properties of the 2,3-difluorophenyl group could influence the regioselectivity and reactivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds with interesting biological or material properties. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions could be explored to construct more complex polycyclic systems. nih.govmdpi.comnih.gov
C-H Activation: The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. Investigating the potential for intra- and intermolecular C-H activation reactions on the aromatic ring or the aliphatic chain of this compound could open up new avenues for derivatization. The fluorine substituents may act as directing groups or influence the reactivity of adjacent C-H bonds, allowing for regioselective functionalization that would be difficult to achieve through classical methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability.
Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. eurekalert.orgsciencedaily.comorganic-chemistry.orgamt.uk Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. eurekalert.orgsciencedaily.comamt.uk Developing a robust flow synthesis would be a significant step towards the large-scale and on-demand production of this compound and its derivatives for industrial applications. Research in this area could focus on packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification processes. eurekalert.orgsciencedaily.com
Automated Synthesis Platforms: Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. acs.orgsemanticscholar.orgrsc.org Integrating the synthesis of a library of this compound derivatives into such a platform would enable the rapid exploration of its chemical space. This could lead to the discovery of new compounds with desirable biological activities or material properties in a much shorter timeframe than traditional manual synthesis. acs.orgsemanticscholar.orgrsc.org
Advanced Materials Science Applications as Chemical Precursors
The unique combination of a fluorinated aromatic ring and a reactive dicarbonyl moiety makes this compound an intriguing candidate as a precursor for advanced materials.
Fluorinated Polymers: Fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. researchgate.netnumberanalytics.comman.ac.uk this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. For example, polymerization through the dicarbonyl unit or after conversion to other functional groups could lead to polyesters, polyketones, or other polymer classes with tailored properties for applications in electronics, aerospace, or coatings. man.ac.uk
Liquid Crystals and Conductive Materials: The rigid difluorophenyl group suggests potential applications in the field of liquid crystals and conductive materials. acs.orgnih.gov Modification of the ester and keto groups to introduce mesogenic units could lead to the development of new liquid crystalline materials with specific phase behaviors and electro-optical properties. nih.gov Furthermore, the electron-withdrawing nature of the difluorophenyl ring could be exploited in the design of organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic properties is crucial. acs.org
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 2,3-difluorobenzaldehyde and ethyl acetoacetate under acidic or basic conditions. For example, microwave-assisted synthesis (160 W, 3 minutes) improves yield and reduces side reactions compared to traditional reflux methods . Alternative routes include Claisen-Schmidt condensation or enzymatic catalysis for stereoselective control. Key parameters include solvent choice (ethanol or THF), temperature (60–80°C), and catalyst (e.g., piperidine or H2SO4). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FT-IR , and HPLC-MS . For NMR, key signals include:
- ¹H: δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 4.1–4.3 ppm (quartet, ethyl CH2), δ 7.2–7.8 ppm (multiplet, difluorophenyl protons).
- ¹⁹F: δ -140 to -160 ppm (ortho/para F coupling). IR confirms the carbonyl stretch (~1720 cm⁻¹ for ester and ketone). HPLC retention time and MS (m/z ~256 [M+H]⁺) validate molecular weight .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature?
Methodological Answer: The compound is lipophilic (logP ~2.5) with limited water solubility (<1 mg/mL). Solubility improves in DMSO, ethanol, or acetone. Stability studies show degradation at pH <3 (acid-catalyzed ester hydrolysis) or pH >10 (base-mediated ketone cleavage). Store at -20°C in inert atmosphere (N2) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended for long-term storage protocols .
Advanced Research Questions
Q. How does the electron-withdrawing effect of 2,3-difluorophenyl substituents influence reactivity in nucleophilic additions or cross-coupling reactions?
Methodological Answer: The 2,3-difluorophenyl group enhances electrophilicity at the ketone via conjugation, making it susceptible to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Fluorine’s inductive effect also activates the aromatic ring for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV) at the ketone, correlating with faster reaction kinetics. Experimental validation via kinetic profiling (UV-Vis or in-situ IR) under controlled Pd catalysis (e.g., Pd(PPh3)4) is advised .
Q. What analytical strategies resolve spectral contradictions, such as unexpected splitting in ¹⁹F NMR?
Methodological Answer: Anomalous ¹⁹F NMR splitting may arise from dynamic disorder (e.g., rotational isomerism of the difluorophenyl group). Use variable-temperature NMR (VT-NMR) to identify exchange processes: coalescence temperatures >25°C suggest slow interconversion. Alternatively, X-ray crystallography (as in ) can reveal static disorder. For complex splitting, 2D ¹H-¹⁹F HOESY or COSY experiments clarify through-space couplings. Pair with DFT simulations (Gaussian09) to model fluorine’s electronic environment .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kynurenine-3-hydroxylase). Parameterize the ligand with semi-empirical methods (PM6) to account for fluorine’s electronegativity. MD simulations (GROMACS) over 100 ns assess binding stability, focusing on hydrogen bonds (e.g., ketone oxygen with Arg120 in COX-2) and hydrophobic interactions. Validate predictions with in vitro assays (IC50 measurements via fluorescence quenching) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Common byproducts include diastereomers (from keto-enol tautomerism) or Michael adducts . Optimize via:
- Flow chemistry : Continuous reactors minimize residence time, reducing side reactions.
- Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity.
- In-situ monitoring : PAT tools (Raman spectroscopy) track intermediate concentrations. Post-reaction, employ fractional distillation (BP 345°C) or simulated moving bed (SMB) chromatography for purification .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity (e.g., conflicting IC50 values against COX-2)?
Methodological Answer: Variations may stem from assay conditions (e.g., cell type, substrate concentration). Standardize protocols:
- Use recombinant human COX-2 (≥95% purity) in a cell-free assay.
- Control for non-specific binding via competitive inhibitors (e.g., indomethacin).
- Validate with orthogonal methods (SPR for binding affinity, qPCR for gene expression). Cross-reference with structural analogs (e.g., Ethyl 4-(4-fluorophenyl)-4-oxobutyrate) to isolate fluorine’s role .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
